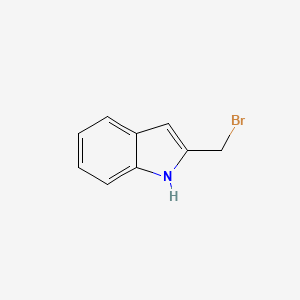

2-(bromomethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGKBBPAGNEDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 1h Indole

Indirect Synthesis via Precursor Functionalization

Indirect methods provide alternative pathways to 2-(bromomethyl)-1H-indole, often starting from more readily available or specifically substituted indole (B1671886) precursors. These routes involve the transformation of a different functional group at the 2-position into the desired bromomethyl group.

A reliable indirect route involves the conversion of 2-(hydroxymethyl)-1H-indole or its N-protected analogs. The hydroxyl group is a poor leaving group and must first be activated for nucleophilic substitution by a bromide ion. Common reagents for this transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), a system known as the Appel reaction. jst.go.jp

For example, N-Boc protected tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate was successfully converted to the corresponding bromomethyl derivative in 88% yield using CBr₄ and PPh₃ in dichloromethane (B109758) (CH₂Cl₂). jst.go.jp Another report describes the use of PBr₃ in a mixture of diethyl ether and CH₂Cl₂ at 0 °C to achieve the same transformation in 84% yield. chemicalbook.com These methods are generally effective, although the stability of the starting hydroxymethyl indole and the product can be a concern, sometimes necessitating careful purification. jst.go.jp

Halogen exchange, commonly known as the Finkelstein reaction, is a process where one halogen atom is substituted for another. wikipedia.org In principle, this compound could be synthesized from 2-(chloromethyl)-1H-indole by treatment with a bromide salt such as sodium bromide (NaBr) or lithium bromide (LiBr) in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). The reaction is driven to completion by the precipitation of the less soluble chloride salt (e.g., NaCl) in the organic solvent. While a widely used reaction in organic synthesis, specific, high-yielding examples for the direct conversion of 2-(chloromethyl)-1H-indole to this compound are less commonly documented in the literature compared to direct bromination or alcohol substitution methods. The feasibility of this reaction is contingent on the relative reactivity of the C-X bond (I > Br > Cl) and the solubility of the resulting metal halide salt. wikipedia.org

Optimization of Reaction Parameters and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing side products. Key variables include the choice of reagents, solvent, temperature, and reaction time.

For direct radical bromination, the stoichiometry of NBS is critical; typically 1.0 to 1.1 equivalents are used to ensure complete conversion of the starting material without leading to over-bromination. The choice of radical initiator and its concentration can also affect the reaction rate and efficiency. mdpi.com

In the conversion from hydroxymethyl indoles, temperature control is often important. Reactions with PBr₃ are frequently conducted at 0 °C to mitigate side reactions. chemicalbook.com For syntheses employing CBr₄/PPh₃, the reaction can proceed at room temperature. jst.go.jp

Microwave-assisted synthesis has also been shown to improve reaction yields and significantly shorten reaction times in the preparation of related indole derivatives, suggesting its potential applicability for optimizing the synthesis of this compound. mdpi.com The table below summarizes various synthetic conditions and reported yields for N-protected analogs of this compound.

Table 1. Synthetic Conditions and Yields for this compound Analogs

| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(Tert-butyl) 3-Methyl 2-methyl-1H-indole-1,3-dicarboxylate | NBS, Benzoyl Peroxide | CCl₄ | Reflux, 4 h | 90% | mdpi.com |

| tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | CBr₄, PPh₃ | CH₂Cl₂ | - | 88% | jst.go.jp |

| tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate | PBr₃ | Diethyl ether, CH₂Cl₂ | 0.5 h, 0 °C | 84% | chemicalbook.com |

| Methyl 2-methyl-3-nitrobenzoate* | Br₂, Dibenzoyl Peroxide | CCl₄ | Reflux, 24 h, 100-W lamp | 96.5% | orgsyn.org |

Note: This is a precursor to an indole synthesis, demonstrating the benzylic bromination step.

Isolation and Purification Techniques for Synthetic Products

The isolation and purification of this compound and its derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts, yielding a compound of sufficient purity for subsequent applications. The inherent reactivity and potential instability of the bromomethyl group necessitate carefully chosen purification strategies. Common techniques employed include extraction, chromatography, and crystallization.

Following the synthesis, the initial workup typically involves quenching the reaction mixture. For instance, in syntheses involving N-bromosuccinimide (NBS), the byproduct succinimide (B58015) is often removed by filtration from the cooled reaction mixture. nih.govmdpi.com The crude product is then typically subjected to an aqueous workup. This can involve washing the organic phase with water, saturated aqueous solutions of sodium bicarbonate to neutralize any acidic residues, and brine to facilitate phase separation and remove residual water. mdpi.com The organic layer is subsequently dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before the solvent is removed under reduced pressure. mdpi.comamazonaws.com

Chromatographic Methods

Column chromatography is a widely utilized technique for the purification of this compound derivatives. mdpi.comamazonaws.comrsc.org Silica (B1680970) gel is the most common stationary phase. mdpi.comorgsyn.org The choice of eluent (mobile phase) is crucial for achieving good separation. A variety of solvent systems have been reported, often consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (CH₂Cl₂). rsc.orgorgsyn.org

Flash chromatography, a faster variant of column chromatography using pressure, is also frequently employed. For example, 1-(tert-butyl) 3-methyl this compound-1,3-dicarboxylate has been purified by flash chromatography over silica gel using a CH₂Cl₂/MeOH (95:5 v/v) eluent system, yielding a pure product. mdpi.com In other cases, gradients from pure hexane (B92381) to hexane/DCM mixtures have been used. amazonaws.com

For more challenging separations or to achieve very high purity, more advanced chromatographic techniques are used. Reversed-phase (RP) medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC), often in a semi-preparative mode, have proven effective. mdpi.com One study found that RP-MPLC was particularly successful for isolating a target indole derivative in high purity and yield where traditional flash chromatography was less effective. mdpi.com HPLC purification has been reported using isocratic mobile phases such as a methanol (B129727)/water mixture containing 0.1% trifluoroacetic acid (TFA) on a C18 column. mdpi.com

Table 1: Examples of Chromatographic Purification for this compound Derivatives

| Compound | Purification Method | Stationary Phase | Eluent System | Reference |

|---|---|---|---|---|

| 1-(tert-butyl) 3-Methyl this compound-1,3-dicarboxylate | Flash Chromatography | Silica Gel | CH₂Cl₂/MeOH (95:5, v/v) | mdpi.com |

| N-((3-(2-(Bromomethyl)indolin-1-yl)propyl)carbamoyl)-3-iodo-1H-indole-1-carboxylate | Column Chromatography | Silica Gel | Hexane/AcOEt (2/1) | rsc.org |

| 2,3-Bis(bromomethyl)-1-(phenylsulfonyl)indole | Column Chromatography | Not Specified | Hexanes/Ethyl acetate (2:1) | mdpi.com |

| 1-(3-phenylpropyl)-2-((triisopropylsilyl)ethynyl)-1H-indole | Column Chromatography | SiO₂ | Hexane to Hexane/DCM (80/20) | amazonaws.com |

| Methyl 2-((((1S,2S)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)amino)methyl)-1H-indole-3-carboxylate | HPLC | C18 | MeOH (0.1% TFA)/H₂O (0.1% TFA) (85:15, v/v) | mdpi.com |

Crystallization and Trituration

Crystallization is another key technique for purifying solid derivatives of this compound. After initial workup and concentration in vacuo, the crude product can be purified by trituration or recrystallization. nih.gov Trituration involves suspending the crude solid in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble. For instance, a crude product was triturated with methanol to afford the pure compound as a bright-yellow solid. nih.gov

Recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. Methanol is a commonly used solvent for the recrystallization of bromo-substituted indole derivatives. nih.gov Other solvent systems, such as chloroform (B151607) or mixtures like ethyl acetate/hexane, have also been utilized to grow crystals suitable for X-ray analysis. nih.gov

Table 2: Examples of Crystallization/Trituration for this compound Derivatives

| Compound | Purification Method | Solvent(s) | Outcome | Reference |

|---|---|---|---|---|

| 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole | Trituration | Methanol | Bright-yellow solid | nih.gov |

| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Recrystallization | Methanol | Crystalline solid | nih.gov |

| 3-Bromo-1-(phenylsulfonyl)-1H-indole | Recrystallization | Methanol or Ethyl acetate/Hexane | Colorless blocks | |

| N-methylated indoles | Recrystallization | Hexane | Pure crystalline product | amazonaws.com |

The choice of the specific isolation and purification technique depends on the physical state of the product (solid or oil), its stability, and the nature of the impurities present in the crude reaction mixture. A combination of these methods is often necessary to achieve the desired level of purity.

Reactivity and Reaction Mechanisms of 2 Bromomethyl 1h Indole

Nucleophilic Substitution Reactions at the Bromomethyl Group

The most prominent feature of 2-(bromomethyl)-1H-indole's reactivity is the susceptibility of the bromomethyl group to nucleophilic substitution. The bromine atom, being a good leaving group, facilitates the attack of various nucleophiles on the adjacent carbon atom.

Scope and Mechanisms with Various Nucleophiles (e.g., amines, thiols, alkoxides)

A wide array of nucleophiles can displace the bromide ion from the this compound. These reactions typically proceed via an S_N2 mechanism, although the formation of a stabilized carbocation intermediate (an indoyl-2-yl-methyl cation) can introduce S_N1 characteristics, especially with a protected indole (B1671886) nitrogen.

Amines: Primary and secondary amines react readily with this compound to form the corresponding 2-(aminomethyl)-1H-indoles. For instance, the reaction with N-tosyl-anilines in the presence of a base like potassium carbonate in DMF yields N-((1H-indol-2-yl)methyl)sulfonamides. acs.orgsci-hub.se

Thiols: Thiolates, generated from thiols and a base, are excellent nucleophiles for this substitution. For example, thiophenol reacts with ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylate in the presence of potassium hydroxide (B78521) to yield the corresponding thioether. researchgate.net The reaction of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazole-2-thiol demonstrates the potential for complex rearrangements following the initial nucleophilic attack. researchgate.net

Alkoxides: Alkoxides can also be employed to form 2-(alkoxymethyl)-1H-indoles, although this is a less commonly cited reaction compared to those with amines and thiols.

The table below summarizes representative nucleophilic substitution reactions of this compound derivatives.

| Nucleophile | Product | Reference |

| N-Tosyl-4-chloroaniline | N-((3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl)methyl)-N-(4-chlorophenyl)-4-methylbenzenesulfonamide | acs.orgsci-hub.se |

| Thiophenol | Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthiomethyl)-1H-indole-3-carboxylate | researchgate.net |

| 1-Methyl-1H-imidazole-2-thiol | 2-((2,3-Dihydro-1,4-thiaselenin-2-yl)sulfanyl)-1-methyl-1H-imidazole | researchgate.net |

Chemo- and Regioselectivity in Substitution Pathways

When multiple reactive sites are present in the nucleophile or the indole substrate, chemo- and regioselectivity become critical considerations.

Chemoselectivity: In molecules containing other functional groups, the reaction conditions can often be tuned to favor substitution at the bromomethyl position. For instance, in the presence of a base, a molecule with both a thiol and a hydroxyl group would preferentially react at the more nucleophilic thiol. The choice of base and solvent can influence this selectivity. slideshare.net

Regioselectivity: For nucleophiles with multiple potential sites of attack, such as 1,2,4-triazoles, the substitution can lead to a mixture of isomers. nih.gov The steric and electronic environment around the nucleophilic centers plays a crucial role in determining the major product. For example, alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes has been shown to yield different regioisomers depending on the nature of the dihaloalkane and the reaction conditions. nih.gov

Transformations Involving the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is another key site for reactivity, and its functionalization can be crucial for directing subsequent reactions or for the synthesis of target molecules.

N-Alkylation and N-Acylation Reactions

The indole nitrogen can be alkylated or acylated to introduce a variety of substituents. Classical conditions for N-alkylation often involve the use of a strong base like sodium hydride in a solvent such as DMF or THF, followed by the addition of an alkyl halide. rsc.orgrsc.org This process is generally high-yielding and selective for N-alkylation over C-alkylation. rsc.orgrsc.org N-acylation can be achieved using acylating agents like acid chlorides or anhydrides.

Protective Group Strategies for N1-Functionalization

To control the reactivity of the indole and prevent undesired side reactions, the indole nitrogen is often protected. organic-chemistry.org A protecting group is a temporary modification of a functional group to decrease its reactivity. organic-chemistry.org

Common protecting groups for the indole nitrogen include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to many reaction conditions but can be removed with acid. nih.gov

Phenylsulfonyl (SO₂Ph): This group is introduced using benzenesulfonyl chloride and enhances the electron-withdrawing nature of the indole ring, which can influence the reactivity of other positions.

Tosyl (Ts): Similar to the phenylsulfonyl group, the tosyl group is a robust protecting group.

The use of these protecting groups allows for selective functionalization at other positions of the indole molecule. For example, a Boc-protected this compound can undergo nucleophilic substitution at the bromomethyl group without interference from the indole nitrogen. smolecule.com The choice of protecting group is critical and depends on the planned subsequent reaction steps, as their stability and cleavage conditions vary. univpancasila.ac.id An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another. organic-chemistry.org

Reactions of the Indole Ring System Triggered or Influenced by the Bromomethyl Group

The presence of the 2-(bromomethyl) group can influence the reactivity of the indole ring itself, leading to intramolecular reactions and unique transformations.

One significant example is the intramolecular Heck reaction. acs.org In a suitably substituted 2-(bromomethyl)indole derivative, where the nitrogen is functionalized with an aryl group, a palladium-catalyzed intramolecular cyclization can occur between the bromomethyl group (after conversion to a different reactive species) and the aryl group attached to the nitrogen. acs.org This reaction provides a powerful method for the synthesis of fused polycyclic indole derivatives, such as benzo[c]-β-carbolines. acs.org The reaction proceeds through the formation of a palladium complex and subsequent intramolecular C-C bond formation. acs.org

Electrophilic Aromatic Substitution (EAS) Patterns

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The reaction rate for indole in EAS reactions can be up to 10¹³ times greater than that of benzene (B151609). pearson.com Substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, more effectively. pearson.comuomustansiriyah.edu.iq

While the C3 position is the most nucleophilic and generally favored for electrophilic attack, the presence of substituents on the indole ring can influence the regioselectivity of EAS reactions. nih.gov For instance, the introduction of a BN (boron-nitrogen) isostere into the indole framework has been shown to direct electrophilic substitution to the C3 position, mirroring the reactivity of its all-carbon analogue. nih.gov

In the context of this compound, the primary site of electrophilic attack would still be predicted to be the C3 position. However, the bromomethyl group itself is not typically involved in directing the substitution pattern on the aromatic ring but rather serves as a reactive handle for subsequent transformations. It is important to note that strongly deactivating groups on the benzene ring portion of the indole can hinder Friedel-Crafts reactions. uomustansiriyah.edu.iq

Table 1: General Patterns of Electrophilic Aromatic Substitution on Indole

| Reagent/Reaction Type | Electrophile | Typical Position of Substitution |

| Halogenation (e.g., Cl₂, Br₂) | Cl⁺, Br⁺ | C3 |

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | C3 |

| Sulfonation (H₂SO₄/SO₃) | SO₃H⁺ | C3 |

| Friedel-Crafts Alkylation (R-Cl/AlCl₃) | R⁺ | C3 |

| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | C3 |

Cross-Coupling Reactions (e.g., Pd-catalyzed) for Ring Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the indole core. While the bromomethyl group at the C2 position is primarily involved in nucleophilic substitution reactions, the indole ring itself, or derivatives thereof, can participate in various cross-coupling strategies.

For instance, 3-iodo-1H-indole-2-carbonitriles have been effectively used in Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to produce a range of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov Similarly, the Suzuki cross-coupling of carbazole (B46965) derivatives, which share a structural resemblance to indoles, with boronic acids in the presence of a palladium catalyst is a known method for forming C-C bonds. rsc.org

In a specific application involving a related bromoindole, 3-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole has been utilized in Pd(0)-catalyzed intramolecular Heck reactions. acs.org This highlights the utility of having a halogen on the indole ring to facilitate palladium-catalyzed transformations. The bromomethyl group in such substrates typically acts as a site for introducing nucleophiles prior to the cross-coupling step. acs.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Indole Derivatives

| Reaction Type | Substrates | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | 3-Iodoindole derivative, Boronic acid | Pd catalyst, Base | 3-Aryl/Alkyl-indole derivative |

| Sonogashira | 3-Iodoindole derivative, Terminal alkyne | Pd/Cu catalyst, Base | 3-Alkynyl-indole derivative |

| Heck | 3-Bromoindole derivative, Alkene | Pd catalyst, Base | 3-Alkenyl-indole derivative |

| Stille | 3-Iodoindole derivative, Organostannane | Pd catalyst | 3-Substituted-indole derivative |

C-H Functionalization Strategies on the Indole Core

Direct C-H functionalization has emerged as a more atom-economical approach to modify the indole nucleus, avoiding the pre-functionalization often required for cross-coupling reactions. frontiersin.org Due to the inherent nucleophilicity of the indole ring, reactions typically occur at the C2 and C3 positions. frontiersin.org However, achieving regioselectivity at the less reactive C4–C7 positions of the benzene ring portion often necessitates the use of directing groups with transition-metal catalysis. frontiersin.org

Palladium-catalyzed C-H activation is a prominent strategy. bris.ac.uk For example, N-acyl mesylamide can serve as a dual-purpose directing group and a precursor for C-N bond formation in Pd(II)-catalyzed C-H activation/aza-Wacker cascade sequences. bris.ac.uk N-(2-pyridyl)sulfonylindole can also direct C-H alkenylation. beilstein-journals.org

Metal-free approaches have also been developed. A Brønsted acid-catalyzed reaction between 2,3-disubstituted indoles and β,γ-unsaturated α-ketoesters has been shown to achieve selective C6-functionalization. frontiersin.org While these examples don't directly use this compound as the starting material, they illustrate the potential pathways for functionalizing the indole core, which could be applied to this compound or its derivatives.

Cyclization and Annulation Reactions Involving the Bromomethyl Moiety

The bromomethyl group at the C2 position of this compound is a key functional handle for a variety of cyclization and annulation reactions, leading to the formation of fused heterocyclic systems.

One-pot domino reactions of 2-(bromomethyl)indoles with arenes or heteroarenes, mediated by a Lewis acid, can lead to the formation of annulated carbazoles. researchgate.net This transformation proceeds through a sequence of Friedel-Crafts alkylation, electrocyclization, and aromatization. researchgate.net

Intramolecular reactions are also common. For instance, N-substituted 2-(bromomethyl)indoles can undergo cyclization to form various fused systems. A notable example is the cyclization of N-(2-(bromomethyl)aryl)-N-arylbenzamides with nucleophiles, followed by base-mediated cyclization to yield 1,2-disubstituted indoles. acs.org

Furthermore, the bromomethyl group can be used to construct rings fused to the indole nucleus. Palladium-catalyzed cyclization of N-allyl-1H-indole-2-carboxamides, which can be conceptually derived from this compound, can lead to β-carbolinones or pyrazino[1,2-a]indoles depending on the reaction conditions. beilstein-journals.org

Rearrangement Pathways and Mechanistic Considerations

Rearrangement reactions provide another avenue for the structural diversification of indole derivatives. While direct rearrangement pathways involving this compound are not extensively documented, related indole systems undergo interesting transformations.

A notable example is the catalyst-controlled regiodivergent rearrangement of onium ylides derived from indole substrates. nih.govchemrxiv.org In these reactions, in-situ formed oxonium ylides can selectively undergo researchgate.netacs.org- or acs.orgCurrent time information in Chatham County, US.-rearrangements depending on the choice of a rhodium or copper catalyst, respectively. nih.govchemrxiv.org The researchgate.netacs.org-rearrangement of a product can be selectively converted to a 3-bromomethyl indole in the presence of an electrophilic bromine source. nih.gov

Another relevant transformation is the dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols, which provides access to 2-substituted and 2,2-disubstituted indolines. acs.org This researchgate.netresearchgate.net sigmatropic rearrangement proceeds with high yield and chirality transfer. acs.org Although this does not directly involve this compound, it showcases the types of rearrangements the indole core can participate in, which could be relevant for derivatives of the title compound.

Mechanistic considerations in these rearrangements are crucial. For the catalyst-controlled ylide rearrangements, density functional theory (DFT) computational studies suggest divergent pathways. The rhodium-catalyzed reaction is proposed to proceed through a metal-free ylide favoring a researchgate.netacs.org-rearrangement, while the copper-catalyzed acs.orgCurrent time information in Chatham County, US.-rearrangement is thought to involve a metal-coordinated ion-pair that recombines within a solvent cage. chemrxiv.org

A Key Building Block for Complex Indole Derivatives and Scaffolds

The utility of this compound as a foundational element for constructing intricate indole-based molecules is well-documented. Current time information in Bangalore, IN.rsc.org Its ability to readily undergo nucleophilic substitution reactions at the bromomethyl group makes it an ideal precursor for introducing a variety of functional groups and for building more complex scaffolds.

Synthesis of Fused Heterocyclic Systems (e.g., carbazoles, quinoxalines)

A significant application of this compound lies in the synthesis of fused heterocyclic systems, particularly carbazoles and quinoxalines. These structural motifs are prevalent in many biologically active compounds and functional materials.

Carbazoles: Lewis acid-mediated cascade annulation reactions of 2-(bromomethyl)-1H-indoles with arenes and heteroarenes have proven to be an effective strategy for constructing carbazole frameworks. rsc.org For instance, the reaction of N-protected 2-(bromomethyl)indoles with electron-rich heteroarenes in the presence of a Lewis acid like zinc triflate (Zn(OTf)₂) can lead to the formation of benzo[b]ring fused annulated carbazole derivatives in good yields. rsc.org Similarly, iron(III) chloride (FeCl₃) has been successfully employed to catalyze the cascade annulation of 2-(bromomethyl)indoles with various arenes to produce annulated carbazoles. rsc.org The proposed mechanism for these reactions often involves the initial formation of an arylated indole intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final carbazole product. rsc.org

Quinoxalines: this compound can also serve as a precursor for the synthesis of indole-substituted quinoxalines. For example, the reaction of 2-(bromomethyl)quinoxaline (B1275339) with indole derivatives can lead to the formation of compounds like 1-(quinoxalin-2-ylmethyl)-1H-indole-3-carbaldehyde. mdpi.comchemicalbook.com This highlights the role of the bromomethyl group as a reactive handle for linking the indole and quinoxaline (B1680401) ring systems. Furthermore, multi-ring heterocyclic systems incorporating indole, triazole, pyridazine, and quinoxaline moieties have been synthesized using 2,3-bis(bromomethyl)quinoxaline (B1328767) as a key linker. nih.gov

Here is an interactive data table summarizing examples of fused heterocyclic systems synthesized from this compound derivatives:

| Starting Material (Indole Derivative) | Reagent | Catalyst/Conditions | Fused Heterocycle | Yield (%) |

| N-Boc-2-(bromomethyl)indole | Veratrole | FeCl₃ (20 mol%) | Annulated Carbazole | 69 |

| N-SO₂Ph-protected bromomethyl indole diacetate | Arenes | FeCl₃ | Polycyclic Aromatic/Heterocyclic Products | - |

| 2-(bromomethyl)quinoxaline | Indole | - | 1-(quinoxalin-2-ylmethyl)-1H-indole-3-carbaldehyde | - |

Construction of Polysubstituted Indoles and Indolines

The reactivity of the bromomethyl group in this compound facilitates the introduction of various substituents onto the indole core, leading to the formation of polysubstituted indoles and indolines. This is a crucial strategy for diversifying the chemical space around the indole scaffold and for synthesizing compounds with specific electronic and steric properties.

The synthesis of polysubstituted indoles can be achieved through various methods, including cross-coupling reactions. For instance, the bromine atom in 3-bromo-2-indolyl phosphates, which can be derived from 2-oxindoles, can be selectively substituted via Suzuki coupling reactions. rsc.org While this example highlights substitution at the C3 position, the principle of using a halogen as a handle for introducing diversity is broadly applicable. The synthesis of N-unprotected polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has also been reported through a -sigmatropic rearrangement of N-oxyenamines. nih.gov

The following table provides examples of reactions leading to polysubstituted indoles:

| Indole Starting Material | Reaction Type | Reagents | Product |

| 3,3-dibromo-2-oxindoles | Perkow reaction followed by Suzuki coupling | Organozinc reagents, AlCl₃ | 2,3-disubstituted indoles |

| N-arylhydroxylamines and conjugated terminal alkynes | -sigmatropic rearrangement | DABCO | Polysubstituted indoles with C-3 EWG |

Precursor in Natural Product Total Synthesis

The indole nucleus is a cornerstone of a vast array of natural products, many of which exhibit significant biological activity. rsc.org this compound and its derivatives serve as key precursors in the total synthesis of these complex molecules, providing a reliable entry point to the desired indole-containing frameworks.

Access to Indole Alkaloid Frameworks

Indole alkaloids represent a large and structurally diverse class of natural products. rsc.orgencyclopedia.pub The synthesis of these alkaloids often relies on the strategic functionalization of the indole core. This compound derivatives are instrumental in this regard, enabling the construction of key intermediates for various indole alkaloid frameworks. For example, the synthesis of hexahydropyrrolo[2,3-b]indole alkaloids, a class of tryptamine-derived tricyclic structures, often involves the C3-alkylation of an indole precursor. semanticscholar.org While not a direct use of this compound, the principle of introducing an alkyl group at a specific position is central. More directly, the modular assembly of tetrahydrocarboline-type indole alkaloids has been achieved through a one-pot reaction involving alkylated indoles, formaldehyde, and amine hydrochlorides, showcasing the importance of pre-functionalized indoles in building complex alkaloid scaffolds. nih.gov

Biomimetic Approaches Utilizing this compound

Biomimetic synthesis aims to mimic nature's synthetic strategies to construct complex natural products. While specific examples directly employing this compound in a biomimetic context are not prevalent in the provided search results, the concept of using reactive intermediates to build complex structures is central to biomimetic synthesis. rsc.org For instance, the one-step synthesis of exotine A and B, which feature a coumarin-cyclohepta[b]indole ring system, was achieved through a biomimetically inspired approach. researchgate.net The reactivity of intermediates like this compound is analogous to the reactive species often invoked in proposed biosynthetic pathways.

Utility in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency and molecular diversity. This compound and related indole derivatives have found utility in such reactions.

The indole scaffold is a valuable component in the development of new MCRs for generating libraries of compounds with potential biological activity. nih.gov For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed based on a Fischer indolisation–indole N-alkylation sequence, which utilizes readily available building blocks including alkyl halides. rsc.org This highlights the potential for incorporating bromomethyl-containing reagents in MCRs to generate densely substituted indoles. Furthermore, a multicomponent reaction for the modular assembly of indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines, has been reported, demonstrating the power of MCRs in creating novel indole-based scaffolds. rsc.org The electrophilic nature of the carbon bearing the bromine in this compound makes it a suitable candidate for participating in MCRs that proceed through the formation of indolyl-methylated intermediates.

An example of a multi-component reaction involving indole derivatives is presented below:

| Reaction Type | Components | Catalyst/Conditions | Product |

| Fischer Indolisation–Indole N-alkylation | Aryl hydrazines, ketones, alkyl halides | One-pot | 1,2,3-trisubstituted indoles |

| Modular assembly of indole-fused heterocycles | Indole, formaldehyde, amino hydrochloride | - | Indole-fused oxadiazepines |

Development of Functional Molecules and Chemical Probes

The inherent reactivity of the bromomethyl group attached to the indole scaffold makes this compound and its substituted analogues valuable building blocks in the synthesis of complex functional molecules and specialized chemical probes. The indole nucleus is a well-known pharmacophore present in numerous natural products and pharmaceutical agents, and the bromomethyl group provides a convenient anchor point for elaboration, enabling the construction of molecules with tailored biological activities and for specific research applications. rsc.org

The C2-bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the indole-2-methyl moiety to a wide array of substrates, including other heterocyclic systems, peptides, and various molecular scaffolds to generate novel functional molecules.

Research Findings in Functional Molecule Synthesis

Research has demonstrated the utility of bromomethyl-indole derivatives in creating molecules with potential therapeutic applications. The strategy often involves using the bromomethyl-indole as a key intermediate to be coupled with another bioactive molecular fragment.

For instance, structurally complex bis-benzimidazole–indole–benzoic acid derivatives have been synthesized and evaluated for their biological activity. In one synthetic approach, a derivative, 2-(4-bromomethyl-indol-1-yl)-benzonitrile, was reacted with a 2′-substituted-1,7′-dimethyl-1H,3′H-[2,5′]bis-benzoimidazolyl compound. The resulting product, after hydrolysis, yielded the target benzoic acid derivative, which was identified as an effective antihypertensive agent. rsc.org This synthesis highlights how the reactive bromomethyl group facilitates the linkage of distinct pharmacophores—the indole and the bis-benzimidazole—to create a novel functional molecule.

The table below summarizes the synthesis of a functional molecule using a bromomethyl-indole derivative.

| Starting Material | Reagent | Product Class | Application |

| 2-(4-bromomethyl-indol-1-yl)-benzonitrile | 2′-substituted-1,7′-dimethyl-1H,3′H-[2,5′]bis-benzoimidazolyl | bis-benzimidazole–indole–benzoic acid | Antihypertensive |

Application in Chemical Probe Development

Beyond therapeutic agents, this compound is a foundational structure for designing chemical probes. Affinity-based chemical probes are powerful tools in chemical biology used to identify and study protein targets. rug.nl These probes are typically composed of three key components: a ligand that recognizes and binds to a specific protein, a reactive group that forms a covalent bond with the target, and a reporter group (like a fluorophore or biotin) for detection and analysis. rug.nl

In this context, the indole moiety can serve as the ligand, targeting a range of proteins where indole derivatives are known to bind. The critical component is the bromomethyl group, which functions as the reactive electrophilic handle. It can form a stable, covalent bond with nucleophilic amino acid residues, such as cysteine or methionine, on the surface of a target protein. rug.nl This covalent linkage permanently attaches the probe to its protein partner, enabling its identification and characterization.

The modular design of these probes allows for the synthesis of probe libraries where the indole ligand can be systematically modified to optimize binding affinity and selectivity for a protein of interest. rug.nl

The table below outlines the components for a hypothetical chemical probe based on this scaffold.

| Probe Component | Role | Corresponding Moiety from this compound |

| Ligand | Binds to the protein target | Indole core |

| Reactive Group | Forms a covalent bond with the protein | Bromomethyl group (-CH₂Br) |

| Reporter Group | Enables detection and analysis (to be added synthetically) | N/A |

Tabular Summary of Compounds

Biological Activity and Mechanistic Investigations of 2 Bromomethyl 1h Indole Derivatives

Modulation of Specific Enzyme Activities by Derivatives (in vitro studies)

Derivatives of the indole (B1671886) core structure have been shown to modulate the activity of key enzymes involved in cellular processes, such as cell cycle regulation and transcription. In vitro studies have identified certain 2,5-disubstituted indole derivatives as potent inhibitors of specific kinases.

For instance, investigations into the anticancer properties of novel indole derivatives revealed their ability to inhibit cyclin-dependent kinase 9 (CDK9). This inhibition, in turn, prevents the phosphorylation at the Ser2 position of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). nih.gov This enzymatic inhibition is crucial as RNAPII CTD phosphorylation is a key step in transcriptional elongation. By blocking this process, these compounds can effectively halt the expression of genes required for cancer cell proliferation and survival. nih.gov

One particular derivative, identified as compound 3b in its respective study, demonstrated high sensitivity against A549 lung cancer cells with an IC50 value of 0.48 µM. nih.gov Another compound, 2c , showed high selectivity towards HepG2 liver cancer cells with an IC50 of 13.21 µM. nih.gov The primary mechanism for this anticancer activity is attributed to the inhibition of RNAPII phosphorylation, leading to apoptosis. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Indole Derivatives

Interaction with Cellular Receptors and Intracellular Pathways

The biological effects of 2-(bromomethyl)-1H-indole derivatives are often mediated through their interaction with various cellular receptors and the subsequent modulation of intracellular signaling pathways. These interactions can trigger a cascade of events, ultimately leading to specific cellular responses such as apoptosis or inhibition of viral entry.

Studies on anticancer indole derivatives have shown that their mechanism of action involves the induction of apoptosis. nih.gov For example, treatment of HepG2 and A549 cancer cells with specific 2,5-disubstituted indole compounds led to programmed cell death. This was confirmed through annexin (B1180172) V/PI staining and Western blot analysis, which revealed that the compounds induce apoptosis by inhibiting the phosphorylation of RNA Polymerase II. nih.gov This demonstrates a direct link between enzyme inhibition and the activation of the apoptotic pathway.

In the context of antiviral activity, certain indole-based compounds function as HIV-1 fusion inhibitors by targeting the transmembrane glycoprotein (B1211001) gp41. nih.gov This interaction prevents the conformational changes in gp41 that are necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry into the host cell. The effectiveness of these compounds is tied to their ability to bind to a conserved hydrophobic pocket on the gp41 trimer, disrupting the formation of the six-helix bundle (6-HB) which is a critical step in the fusion process. nih.gov

Furthermore, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell survival and proliferation, has been identified as a target for some 2-oxindole-based inhibitors in the treatment of glioblastoma multiforme. dntb.gov.ua

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have provided critical insights into optimizing their potency and selectivity as biological probes and potential therapeutic agents.

For Antibacterial Activity: In the development of novel antibacterial agents, SAR studies on bisindole derivatives revealed key structural features necessary for activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov

Substitution Position: A bromo substitution at the 5-position of the indole ring resulted in a significant decrease in activity (MIC of 64 µg/mL), while a bromo group at the 6-position led to a complete loss of activity (MIC >128 µg/mL). nih.gov

Nature of Substituent: A 5-chloro substitution on the indole ring maintained good activity. However, the most potent compounds in the series featured a 5-cyano substituent, which led to improved activity against both MRSA and methicillin-sensitive S. aureus (MSSA) strains. nih.gov

Stereochemistry: For tetrahydrocarbazole derivatives, a cis orientation of the indole substituents was generally more favorable for activity against MRSA and MSSA strains compared to the trans orientation. nih.gov

For Antiviral Activity: In the context of HIV-1 fusion inhibitors targeting gp41, SAR studies on bis-indole compounds highlighted the importance of molecular shape and substituent placement. nih.gov

Linkage Position: The linkage between the indole rings was found to be crucial. A 6–6′ linkage between the rings provided the highest activity. Other linkages, such as 5–6′, 6–5′, and 5–5′, all resulted in reduced binding affinity and lower efficacy in cell-fusion and viral replication assays. nih.gov

Amphipathicity: A correlation between binding affinity and biological activity was diminished for compounds with sub-micromolar potency, indicating that an amphipathic character (having both hydrophobic and hydrophilic properties) is a requirement for activity in cellular environments. nih.gov

These studies underscore that minor modifications to the indole scaffold, such as the position and electronic nature of a substituent, can have a profound impact on the compound's biological profile.

Investigation of Anti-Microbial Properties (in vitro studies)

Derivatives of this compound have been the basis for developing compounds with significant in vitro antimicrobial properties, particularly against drug-resistant bacteria.

A study focused on synthetic indole derivatives, named SMJ-2 and SMJ-4, demonstrated potent activity against a wide range of Gram-positive bacteria, including MRSA, multidrug-resistant Enterococcus faecalis, and Bacillus subtilis. These compounds showed consistently low minimum inhibitory concentrations (MICs), with SMJ-2 exhibiting MIC values in the range of 0.25–2 µg/mL. nih.gov The mechanism of action for these compounds involves the inhibition of bacterial respiratory metabolism. nih.gov They were found to be less effective against Gram-negative bacteria, likely due to the outer membrane acting as a permeability barrier. nih.gov

Another series of novel bisindole tetrahydrocarbazoles and carbazoles also showed promising activity against S. aureus and MRSA strains. nih.gov The antibacterial efficacy was highly dependent on the substitution pattern on the indole rings. For example, a 5-cyano substituted derivative showed excellent activity, in some cases exceeding that of the standard antibiotic ciprofloxacin. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

Antiviral Activity (in vitro studies)

The indole nucleus is a key component in several antiviral agents. In vitro studies have confirmed the potential of this compound derivatives against various viruses, including SARS-CoV-2 and HIV-1.

A specific water-soluble derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a reliable antiviral effect against SARS-CoV-2 in cell culture. nih.gov This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 µM. It exhibited a half-maximal inhibitory concentration (IC50) of 1.84 µM (1.06 µg/mL) and a high selectivity index (SI) of 78.6, indicating a favorable profile of antiviral activity versus cellular toxicity. nih.gov The compound was also found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. nih.gov

In the field of HIV research, a series of 6–6′ linked bisindole compounds were developed as small-molecule fusion inhibitors. nih.gov The most active of these, compound 6j , exhibited a half-maximal effective concentration (EC50) of 0.2 µM against live HIV-1 virus replication. nih.gov Importantly, this compound was also effective against HIV strains that are resistant to T20 (Enfuvirtide), a peptide-based fusion inhibitor drug. nih.gov

Table 3: In Vitro Antiviral Activity of Selected Indole Derivatives

Advanced Analytical Characterization of 2 Bromomethyl 1h Indole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unequivocal determination of the elemental composition of 2-(bromomethyl)-1H-indole and its derivatives. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS provides an exact molecular formula, a critical first step in structural elucidation. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate gas-phase ions of the analytes with minimal fragmentation.

Tandem mass spectrometry (MS/MS) experiments are employed to study the fragmentation pathways of these compounds. nih.govnih.gov The fragmentation of indole (B1671886) derivatives is often characterized by specific cleavage patterns that provide valuable structural information. scirp.orgresearchgate.net For instance, in prenylated indole alkaloids, a common fragmentation pattern involves the loss of an isopentene group. nih.gov While a detailed fragmentation pattern for this compound is not extensively documented in the provided search results, general principles of indole fragmentation suggest that the loss of the bromomethyl group would be a primary fragmentation pathway. scirp.org The principal fragmentation processes in the indole series often involve characteristic losses, such as the elimination of HCN, which leads to the formation of specific ions that are diagnostic for the indole core. scirp.org The analysis of these fragmentation patterns helps in the structural confirmation of newly synthesized derivatives.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative of this compound

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ | Electrospray Ionization, Positive Mode |

| Measured m/z | 210.0001 | Mass-to-charge ratio of the [M+H]⁺ ion |

| Calculated m/z | 210.0000 | Theoretical mass-to-charge ratio for C₉H₉BrN⁺ |

| Mass Error | 0.5 ppm | High accuracy, confirming the elemental composition |

| Molecular Formula | C₉H₈BrN | Deduced molecular formula for the neutral molecule |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. uobasrah.edu.iq For this compound and its derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are vital for assigning the chemical structure. mendeley.comosi.lv

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the indole core, COSY spectra would show correlations between the aromatic protons on the benzene (B151609) ring and potentially between the NH proton and the proton at the C3 position. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. nih.govacs.org For this compound, the methylene (B1212753) protons of the bromomethyl group would show a direct correlation to the C2' carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for piecing together the molecular skeleton by connecting different spin systems. For example, the methylene protons of the bromomethyl group would show correlations to the C2 and C3 carbons of the indole ring, confirming its position. mendeley.comnih.govacs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is especially important for determining the stereochemistry and conformation of larger derivatives.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for the Core Structure of this compound in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from CH₂) |

| N-H | ~8.1 (br s) | - | C2, C3, C7a |

| C2-CH₂Br | ~4.8 (s) | ~28 | C2, C3 |

| C3-H | ~6.5 (s) | ~102 | C2, C4, C7a |

| C4-H | ~7.6 (d) | ~121 | C3, C5, C7a |

| C5-H | ~7.1 (t) | ~120 | C4, C6, C7 |

| C6-H | ~7.1 (t) | ~122 | C4, C5, C7a |

| C7-H | ~7.6 (d) | ~111 | C5, C7a |

Note: These are approximate values and can vary based on the solvent and substitution pattern.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in their solid, crystalline state. europeanpharmaceuticalreview.com It is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov For this compound and its derivatives, ¹³C and ¹⁵N ssNMR can provide detailed information about the local environment of each atom in the crystal lattice. europeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. nih.gov The chemical shifts observed in ssNMR are highly sensitive to the molecular packing and conformation, allowing for the differentiation between different crystalline forms. europeanpharmaceuticalreview.comnih.gov

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the crystal lattice can be determined, yielding information on bond lengths, bond angles, and intermolecular interactions.

Several derivatives of this compound have been characterized using this technique. For instance, the crystal structure of (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone has been reported, revealing the dihedral angles between the phenyl rings and the indole ring system. nih.gov Similarly, the crystal structures of 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole and related compounds have been determined, showing nearly orthogonal orientations of their indole and phenylsulfonyl rings. iucr.org These studies also detail the intermolecular interactions, such as C-H···π and π-π stacking, that stabilize the crystal packing. iucr.orgnih.gov

Table 3: Selected Crystallographic Data for a Derivative, (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone nih.gov

| Parameter | Value |

| Chemical Formula | C₂₂H₁₆BrNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(3) |

| b (Å) | 17.098(5) |

| c (Å) | 11.789(4) |

| β (°) | 108.98(1) |

| Volume (ų) | 1928.9(10) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their vibrational modes.

For this compound, the FT-IR spectrum would show characteristic absorption bands. A prominent peak for the N-H stretching vibration is expected around 3400 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. researchgate.net The C-Br stretching vibration of the bromomethyl group would be expected in the lower frequency region of the spectrum, typically around 600-500 cm⁻¹.

Table 4: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H | Stretching | ~3400 | - |

| Aromatic C-H | Stretching | ~3100-3000 | ~3100-3000 |

| Aromatic C=C | Stretching | ~1600-1450 | ~1600-1450 |

| C-N | Stretching | ~1350-1250 | ~1350-1250 |

| C-Br | Stretching | ~600-500 | ~600-500 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is a widely used method for separating and quantifying components in a mixture. researchgate.net A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com A UV detector is typically employed for detection, as the indole ring is strongly UV-active. HPLC can be used to determine the percentage purity of a sample by comparing the peak area of the main component to the total area of all peaks. cetjournal.it

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. GC-MS is a powerful tool for identifying impurities and byproducts in a reaction mixture. rsc.org

Computational and Theoretical Studies of 2 Bromomethyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of 2-(bromomethyl)-1H-indole. By solving approximations of the Schrödinger equation, these methods can determine the molecule's ground-state geometry, electron distribution, and orbital energies, which are key to understanding its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying indole (B1671886) derivatives. nih.govresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), would be used to perform several key analyses. nih.gov

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms (the ground-state geometry) by minimizing the molecule's energy. This provides precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculations can reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Reactivity Descriptors: DFT allows for the calculation of a molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the indole nitrogen and parts of the aromatic system, and a positive potential near the hydrogen on the nitrogen and, significantly, the methylene (B1212753) carbon attached to the bromine, indicating its susceptibility to nucleophilic attack.

Below is an example table of data that would be generated from a typical DFT analysis of this compound.

| Calculated Parameter | Illustrative Value | Method/Basis Set |

|---|---|---|

| Energy of HOMO | -5.8 eV | B3LYP/6-311++G(d,p) |

| Energy of LUMO | -0.9 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.9 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-311++G(d,p) |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For a molecule like this compound, these high-level calculations could be used to benchmark the results obtained from DFT and to investigate phenomena where DFT might be less reliable, such as weak intermolecular interactions or excited states. For instance, ab initio calculations have been successfully used to determine the vibrational frequencies of the indole cation. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov For a relatively flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape. The primary source of flexibility is the rotation around the C2-C(methylene) single bond.

An MD simulation would involve:

Placing the molecule in a simulated environment (e.g., a box of solvent like water or chloroform).

Assigning initial velocities to all atoms.

Calculating the forces on each atom using a force field.

Solving Newton's equations of motion to simulate the evolution of the system over time (typically nanoseconds to microseconds).

By analyzing the trajectory of the simulation, one can identify the most populated conformations, the energy barriers between them, and how the molecule's shape fluctuates in a solution, which is critical for understanding its interaction with biological targets. nih.govemory.edu

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted spectra are powerful tools for confirming the structure of newly synthesized compounds and for assigning peaks in experimental spectra. mdpi.comslub-dresden.de The accuracy of these predictions has improved significantly with the development of new functionals and methods.

IR Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. chemrxiv.org Each calculated frequency corresponds to a specific normal mode of vibration (e.g., N-H stretch, C-Br stretch, ring deformations). Comparing the computed spectrum with an experimental one helps in the assignment of vibrational bands. While there is often a systematic overestimation of frequencies, this can be corrected using empirical scaling factors.

The table below illustrates the kind of output expected from a vibrational frequency calculation for this compound.

| Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) | Illustrative Scaled Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3650 | 3468 | N-H Stretch |

| ν2 | 3215 | 3054 | Aromatic C-H Stretch |

| ν3 | 1480 | 1406 | Indole Ring Stretch |

| ν4 | 680 | 646 | C-Br Stretch |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is essential for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. digitellinc.comsmu.edursc.org For this compound, two primary types of reactivity can be investigated:

Nucleophilic Substitution at the Methylene Carbon: The bromomethyl group is a potent electrophile. Computational modeling can elucidate the mechanism of its reaction with nucleophiles (e.g., S_N2 reaction). This involves locating the transition state structure, calculating the activation energy barrier, and determining the reaction's thermodynamics.

Electrophilic Substitution on the Indole Ring: The indole ring itself is nucleophilic and can undergo reactions with electrophiles. Quantum chemical calculations can predict the regioselectivity of such reactions (i.e., whether substitution is favored at the C3, C4, C5, C6, or C7 position) by analyzing the stability of the intermediate carbocations (sigma complexes). pku.edu.cn

These studies provide a molecule-level picture of how bonds are formed and broken, which is fundamental to controlling chemical synthesis. mit.edu

In Silico Screening and Design of Novel Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry. nih.govijpsjournal.com this compound can serve as a reactive intermediate in the synthesis of more complex indole derivatives. In silico (computer-based) techniques can guide the design of these new molecules.

Virtual Library Design: A virtual library of compounds can be generated by computationally reacting this compound with a diverse set of nucleophiles.

Molecular Docking: The designed derivatives can then be docked into the active site of a target protein (e.g., an enzyme or receptor). Docking algorithms predict the preferred binding mode and estimate the binding affinity of the ligand to the protein.

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds, helping to identify candidates with drug-like characteristics early in the design process. semanticscholar.org

This in silico approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological activity. nih.govorientjchem.org

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including indole (B1671886) derivatives. Future research will focus on developing more environmentally benign methods for the preparation and functionalization of 2-(bromomethyl)-1H-indole. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Key strategies in this area include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. researchgate.net

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields, often under milder conditions. researchgate.net

Use of aqueous media: Replacing traditional organic solvents with water is a primary goal of green chemistry. nih.gov

Solvent-free reactions: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved efficiency. researchgate.netrsc.org

Catalyst-free methodologies: The development of reactions that proceed without the need for a catalyst, particularly those based on heavy metals, is a significant area of interest. nih.gov

Multicomponent reactions (MCRs) are also gaining prominence as a sustainable strategy for the synthesis of complex indole derivatives. rsc.orgrsc.orgresearchgate.netrug.nl These reactions, where multiple starting materials react in a single step to form a product that contains the essential parts of all the initial reactants, are highly atom-economical and can reduce the number of synthetic steps, thereby minimizing waste.

| Green Chemistry Approach | Potential Application to this compound Synthesis/Functionalization |

| Microwave-assisted Synthesis | Rapid and efficient bromination of 2-methyl-1H-indole or subsequent nucleophilic substitution reactions. |

| Aqueous Media | Performing nucleophilic substitution reactions on the bromomethyl group in water or aqueous mixtures to reduce reliance on volatile organic compounds. |

| Solvent-free Reactions | Solid-state reactions or reactions under neat conditions for the synthesis or derivatization of this compound. |

| Multicomponent Reactions | Design of novel MCRs where a this compound precursor is formed in situ and then further functionalized. |

Exploration of Novel Reactivity Modes and Catalytic Systems

While the primary reactivity of this compound is centered on nucleophilic substitution at the bromomethyl group, future research will likely uncover novel modes of reactivity. This exploration will be driven by the development of new catalytic systems that can enable previously inaccessible transformations.

Transition-metal catalysis has been instrumental in advancing the functionalization of indoles, and this trend is expected to continue. rsc.orgbohrium.com Research into the use of various transition metals, such as palladium, copper, rhodium, and ruthenium, will likely lead to new methods for cross-coupling reactions involving the C-Br bond of this compound. derpharmachemica.com Additionally, the development of chiral catalysts could enable the enantioselective functionalization of this prochiral molecule.

The concept of "umpolung," or the reversal of polarity of a functional group, could also be applied to this compound. mdpi.com For instance, electrochemical methods could be explored to generate a nucleophilic species from the typically electrophilic bromomethyl group, opening up new avenues for bond formation.

| Catalytic Approach | Potential Transformation of this compound |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the bromomethyl position. |

| Chiral Catalysis | Enantioselective nucleophilic substitution to generate chiral indole derivatives. |

| Electrochemical Methods | Umpolung of the bromomethyl group to enable novel bond formations. |

| Photocatalysis | Visible-light-mediated functionalization of the indole core or the bromomethyl group. uit.no |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmpg.deflinders.edu.au The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising area for future research. nih.govresearchgate.netmdpi.com

Automated synthesis platforms, which combine robotics with chemical reactors, can significantly accelerate the discovery and optimization of new molecules. mpg.deacm.org By incorporating this compound as a key building block in these platforms, it will be possible to rapidly generate large libraries of diverse indole derivatives for high-throughput screening in drug discovery and materials science. nih.gov

The development of multistep continuous flow systems will be particularly important for the efficient synthesis of complex molecules derived from this compound. nih.gov These systems can telescope multiple reaction steps into a single, continuous process, minimizing the need for isolation and purification of intermediates.

Applications in Chemical Biology as Mechanistic Probes

The reactivity of the bromomethyl group makes this compound an attractive scaffold for the development of chemical probes to study biological systems. mdpi.com These probes can be used to identify and validate new drug targets, elucidate the mechanism of action of bioactive molecules, and visualize biological processes in living cells.

A key application in this area is the design of activity-based protein profiling (ABPP) probes. By attaching a reporter tag (e.g., a fluorophore or a biotin moiety) to the indole scaffold, this compound can be used to covalently label the active site of specific enzymes, allowing for their identification and characterization.

Furthermore, the indole nucleus is a well-known fluorophore, and its photophysical properties can be modulated by substitution at various positions. researchgate.netnih.gov This opens up the possibility of developing fluorescent probes based on this compound that can report on their local environment, such as pH or the presence of specific metal ions.

| Chemical Biology Application | Role of this compound |

| Activity-Based Protein Profiling | Covalent labeling of enzyme active sites to identify protein targets. |

| Fluorescent Probes | Development of sensors for biological analytes and imaging agents. nih.gov |

| Target Identification and Validation | Synthesis of affinity-based probes to pull down binding partners from cell lysates. |

| Covalent Inhibitors | Design of irreversible inhibitors for therapeutic targets. |

Design of Next-Generation Indole-Based Scaffolds for Advanced Materials or Functions

The unique electronic and photophysical properties of the indole ring system make it a valuable component in the design of advanced materials. This compound serves as a versatile building block for the synthesis of more complex, functional indole-based scaffolds with applications in materials science.

By strategically incorporating this compound into larger molecular architectures, it is possible to create novel organic semiconductors, fluorescent dyes for imaging applications, and materials with nonlinear optical properties. The ability to easily functionalize the bromomethyl group allows for the fine-tuning of the electronic and steric properties of these materials.

Future research in this area will focus on the development of indole-containing polymers and dendrimers with tailored properties. The synthesis of these materials will rely on efficient and robust methods for the polymerization of this compound or its derivatives. The resulting materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(bromomethyl)-1H-indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Direct Alkylation : Reacting 1H-indole with bromomethylating agents (e.g., dibromomethane) under Brønsted acid catalysis (e.g., H2SO4) in aprotic solvents like dichloromethane, achieving yields up to 60% .

- Cross-Coupling Reactions : Utilizing CuI-catalyzed click chemistry with azide intermediates in PEG-400:DMF solvent systems, though yields may drop to 25% due to side reactions. Optimization via catalyst loading (10 mol%) and extended reaction times (12–24 hours) can improve efficiency .

- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) or precipitation in water for crude product isolation .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Handling Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as brominated compounds may release toxic vapors.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Note that toxicological data for this compound are limited, necessitating caution .

Intermediate Questions

Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?

- Spectroscopic Techniques :

- ¹H NMR : The bromomethyl group (–CH2Br) appears as a singlet or triplet at δ 4.2–4.6 ppm, while indole protons resonate at δ 6.3–7.6 ppm. Adjacent substituents split signals (e.g., J = 7.2–8.3 Hz for alkyl chains) .

- 13C NMR : The bromomethyl carbon appears at δ 30–35 ppm, and indole carbons range from δ 110–135 ppm .

Q. What are the key considerations when designing a multi-step synthesis involving this compound as an intermediate?

- Protecting Groups : Use sulfonyl groups (e.g., phenylsulfonyl in 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole) to prevent undesired alkylation at the indole nitrogen .

- Sequential Reactions : Prioritize bromomethylation early to avoid side reactions in subsequent steps (e.g., cross-coupling or cyclization).

- Purification : Employ stepwise chromatography or recrystallization after each reaction to isolate intermediates .

Advanced Questions

Q. What strategies are effective for resolving contradictions in reported synthetic yields of this compound derivatives?

- Root-Cause Analysis :

- Solvent Effects : Polar solvents (DMF, PEG-400) may stabilize intermediates but increase side reactions. Compare yields in DCM vs. DMF .

- Catalyst Screening : Test transition metals (Cu, Pd) or Brønsted acids (H2SO4, TsOH) to identify optimal conditions.

- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, catalyst loading, and solvent ratios .

Q. How does the bromomethyl group influence the electronic properties of the indole ring, and how can this be quantified experimentally?

- Electronic Effects :

- Hammett Constants : The –CH2Br group acts as a weak electron-withdrawing substituent, lowering electron density at the indole C3 position.

- Electrochemical Analysis : Cyclic voltammetry reveals shifts in oxidation potentials (ΔE ~ 0.1–0.3 V) compared to unsubstituted indole.

- Spectroscopic Evidence : Downfield shifts in ¹H NMR (C2 protons) and reduced aromaticity in UV-Vis spectra correlate with electronic perturbation .

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- DFT Calculations :

- Transition States : Model Pd-catalyzed Suzuki-Miyaura couplings to predict activation energies for aryl boronate partners.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the indole ring for regioselective functionalization.

- Validation : Compare computed NMR chemical shifts (e.g., C2–Br vibrational modes) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products